N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of benzothiazole and thiophene intermediates. Common synthetic methods include:
Diazo-coupling: This reaction involves the coupling of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea to form dihydropyrimidinones.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Thiophene Derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid and 2-thiophenemethanol.
Uniqueness
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is unique due to its specific combination of benzothiazole and thiophene moieties, which confer distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S2/c1-11-13(20)5-6-14-17(11)22-19(29-14)23(10-12-4-2-3-9-21-12)18(25)15-7-8-16(28-15)24(26)27/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMZPIZMBSEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.